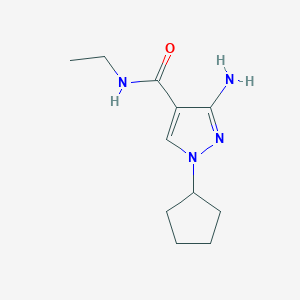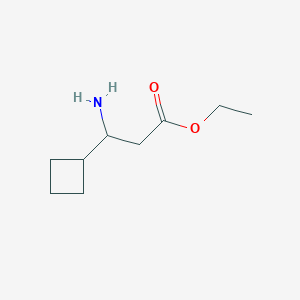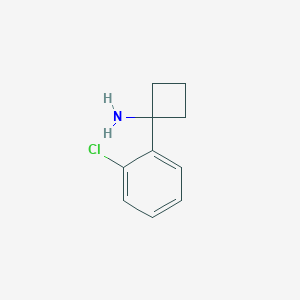
2-Bromo-5-(cyclopropylamino)pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5-(cyclopropylamino)pyrazine is a chemical compound with the molecular formula C7H8BrN3 and a molecular weight of 214.06 g/mol It is characterized by the presence of a bromine atom and a cyclopropylamino group attached to a pyrazine ring
Méthodes De Préparation
The synthesis of 2-Bromo-5-(cyclopropylamino)pyrazine typically involves the bromination of 5-(cyclopropylamino)pyrazine. One common method includes the reaction of 5-(cyclopropylamino)pyrazine with a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
2-Bromo-5-(cyclopropylamino)pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by an aryl or vinyl group in the presence of a palladium catalyst and a boronic acid.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Bromo-5-(cyclopropylamino)pyrazine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound is used in the synthesis of more complex molecules through various coupling reactions.
Material Science: It may be explored for the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-Bromo-5-(cyclopropylamino)pyrazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets involved would vary based on the specific derivative or compound synthesized from this compound .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-Bromo-5-(cyclopropylamino)pyrazine include other bromopyrazines and cyclopropylamino derivatives. For example:
- 2-Bromo-3-(cyclopropylamino)pyrazine
- 2-Bromo-5-(methylamino)pyrazine
These compounds share structural similarities but may exhibit different reactivity and applications.
Propriétés
Numéro CAS |
1159821-14-3 |
|---|---|
Formule moléculaire |
C7H8BrN3 |
Poids moléculaire |
214.06 g/mol |
Nom IUPAC |
5-bromo-N-cyclopropylpyrazin-2-amine |
InChI |
InChI=1S/C7H8BrN3/c8-6-3-10-7(4-9-6)11-5-1-2-5/h3-5H,1-2H2,(H,10,11) |
Clé InChI |
MEJZURLNWLFKQW-UHFFFAOYSA-N |
SMILES canonique |
C1CC1NC2=CN=C(C=N2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-{[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11730104.png)
![N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine](/img/structure/B11730106.png)
![5-({[(5-fluorothiophen-2-yl)methyl]amino}methyl)-1-propyl-1H-pyrazole-3-carboxylic acid](/img/structure/B11730110.png)


![N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine](/img/structure/B11730129.png)
![4-{[(3-Chlorophenyl)amino]methylidene}-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B11730130.png)
![[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][3-(dimethylamino)propyl]amine](/img/structure/B11730133.png)

![3-[({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol](/img/structure/B11730139.png)
![[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][2-(diethylamino)ethyl]amine](/img/structure/B11730155.png)
![ethyl (1R,2R)-2-[(1-phenylethyl)amino]cyclopentane-1-carboxylate](/img/structure/B11730162.png)
![Propyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine](/img/structure/B11730165.png)
![(2-methylpropyl)({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11730169.png)
